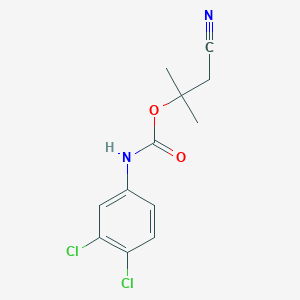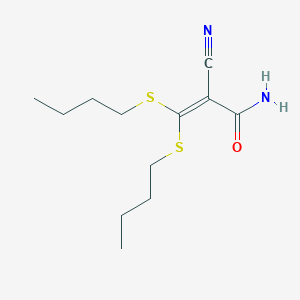
3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of butylsulfanyl groups attached to a cyanopropenamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide typically involves the reaction of a suitable precursor with butylsulfanyl groups under controlled conditions. One common method involves the use of a cyanopropenamide derivative, which is reacted with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The cyanopropenamide core can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted cyanopropenamide derivatives.
科学研究应用
3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The butylsulfanyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The cyanopropenamide core may also interact with nucleic acids, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
3,3-Bis(butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: A compound with similar butylsulfanyl groups but a different core structure.
3,3′-Bis(2,4,6-tri-tert-butylphenyl)-BINOL-derived phosphoric acids: Compounds with similar synthetic routes but different functional groups.
Uniqueness
3,3-Bis(butylsulfanyl)-2-cyanoprop-2-enamide is unique due to its specific combination of butylsulfanyl groups and a cyanopropenamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
3,3-bis(butylsulfanyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS2/c1-3-5-7-16-12(17-8-6-4-2)10(9-13)11(14)15/h3-8H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOMLAZESCCDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=C(C#N)C(=O)N)SCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

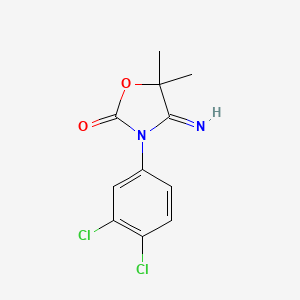
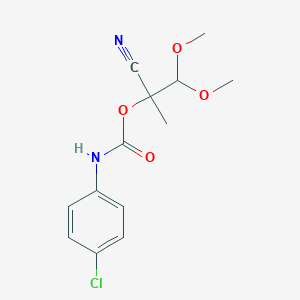
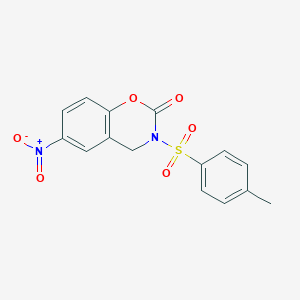
![2-methylpropyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8040886.png)
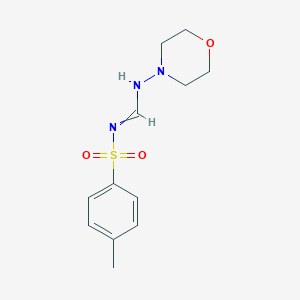
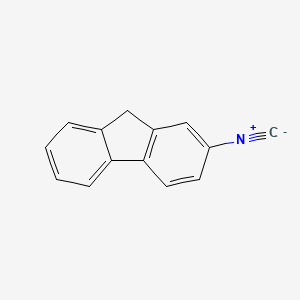
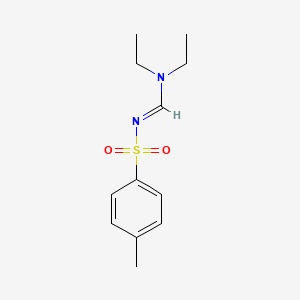
![1-Carbamimidamido-N-[3-(dimethylamino)phenyl]methanimidamide hydrochloride](/img/structure/B8040909.png)
![2-Methoxy-2-[[6-(3-methylbutan-2-yl)-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl]amino]acetic acid](/img/structure/B8040922.png)
![2-[[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylamino]butanenitrile](/img/structure/B8040924.png)
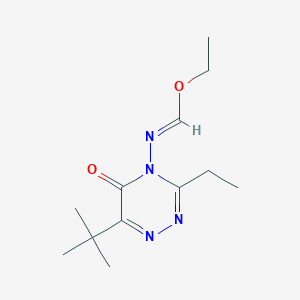
![Methyl 2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylacetate](/img/structure/B8040937.png)
